molecular formula C15H13N B3231045 4-Methyl-2-(phenylethynyl)aniline CAS No. 13141-44-1

4-Methyl-2-(phenylethynyl)aniline

Cat. No.: B3231045
CAS No.: 13141-44-1
M. Wt: 207.27 g/mol
InChI Key: RLPUBTXMDKGDNQ-UHFFFAOYSA-N
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Description

Significance of Arylalkyne-Aniline Motifs in Synthetic Transformations

The arylalkyne-aniline motif is a cornerstone in the synthesis of nitrogen-containing heterocyclic compounds. The proximity of the amino group and the alkyne functionality facilitates intramolecular cyclization reactions, which are a highly efficient means of forming new rings. These reactions are often catalyzed by transition metals, such as palladium, copper, gold, and platinum, and can lead to the formation of indoles, quinolines, and other valuable heterocyclic systems. The specific substitution pattern on the aromatic ring and the alkyne can be tailored to direct the outcome of these cyclizations, offering a high degree of control over the final product's structure. This versatility makes arylalkyne-aniline derivatives prized intermediates for medicinal chemists and materials scientists alike.

Overview of the Research Landscape for 4-Methyl-2-(phenylethynyl)aniline

The research landscape for this compound is primarily focused on its utility as a precursor in the synthesis of more complex molecules. A common synthetic route to this compound involves the Sonogashira coupling of a protected 2-iodo-4-methylaniline (B1303665) with phenylacetylene. The protecting group on the aniline (B41778) is crucial to prevent side reactions and is typically removed in a subsequent step.

Recent studies have explored the use of this compound in the synthesis of novel heterocyclic structures. For instance, it can undergo intramolecular cyclization reactions to form substituted indoles, which are prevalent motifs in many biologically active compounds. The presence of the methyl group at the 4-position and the phenyl group on the alkyne can influence the electronic properties and steric environment of the molecule, thereby affecting its reactivity and the properties of the resulting products. While not as extensively studied as some other substituted anilines, the unique substitution pattern of this compound makes it a valuable tool for creating specific and potentially novel chemical entities.

Historical Context of Related o-Alkynylaniline Scaffolds in Chemical Synthesis

The development of synthetic methods for o-alkynylanilines has been a significant area of research in organic chemistry. Early methods often involved harsh reaction conditions and had limited substrate scope. However, the advent of transition metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, revolutionized the synthesis of these compounds. This reaction allows for the direct and efficient formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a versatile and reliable route to a wide range of o-alkynylanilines.

Over the years, further refinements to these methods have been made, including the development of more active and stable catalysts, milder reaction conditions, and a broader tolerance of functional groups. These advancements have made o-alkynylaniline scaffolds readily accessible, paving the way for their widespread use in the synthesis of complex nitrogen-containing molecules. The ability to construct these scaffolds with high levels of control has been instrumental in the discovery of new pharmaceuticals, agrochemicals, and functional materials. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(2-phenylethynyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-12-7-10-15(16)14(11-12)9-8-13-5-3-2-4-6-13/h2-7,10-11H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPUBTXMDKGDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl 2 Phenylethynyl Aniline and Its Derivatives

Direct Synthetic Routes to 4-Methyl-2-(phenylethynyl)aniline

Direct synthesis focuses on the formation of the target molecule by coupling an appropriately substituted aniline (B41778) precursor with a phenylacetylene source.

Palladium-catalyzed reactions are the cornerstone for the synthesis of arylalkynes, providing a powerful and versatile tool for C(sp²)-C(sp) bond formation.

The Sonogashira reaction is the most prominent method for synthesizing compounds like this compound. wikipedia.org This reaction facilitates the cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target compound, the reaction would involve the coupling of a 2-halo-4-methylaniline (where the halide is typically iodine or bromine) with phenylacetylene.

The reaction mechanism is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

Palladium Cycle : A Pd(0) complex undergoes oxidative addition with the aryl halide (e.g., 2-bromo-4-methylaniline) to form a Pd(II) intermediate.

Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne (phenylacetylene) in the presence of a base (commonly an amine like triethylamine) to form a copper(I) acetylide species. libretexts.org This step increases the acidity of the alkyne's terminal proton, facilitating its removal.

Transmetalation : The copper acetylide then transfers the alkynyl group to the Pd(II) complex in a step called transmetalation. This is often considered the rate-determining step. libretexts.org

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst. libretexts.org

The reaction is typically carried out under mild conditions, often at room temperature, making it suitable for the synthesis of complex molecules. wikipedia.org

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, and reaction conditions. Optimization is a key area of research to improve yields, reduce catalyst loading, and broaden the substrate scope.

Catalyst Systems : The most common palladium sources are stable Pd(II) complexes like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). wikipedia.orglibretexts.org While effective, these catalysts may require loadings of up to 5% to achieve good yields. libretexts.org The copper(I) cocatalyst is typically copper(I) iodide (CuI).

Ligand Optimization : The ligands coordinated to the palladium center play a critical role in its catalytic activity and stability. libretexts.org

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as highly effective alternatives to phosphine ligands. libretexts.org They are strong σ-donors that form stable complexes with palladium, leading to highly active and robust catalysts. nih.gov These catalysts can promote Sonogashira couplings of aryl bromides and even less reactive aryl chlorides, often under copper-free conditions. libretexts.org

Copper-Free Sonogashira Coupling : A significant drawback of the traditional Sonogashira reaction is the copper(I) cocatalyst, which can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling). wikipedia.org This side reaction reduces the yield of the desired cross-coupled product. Consequently, numerous copper-free Sonogashira protocols have been developed. These methods often rely on highly active palladium catalysts, sometimes supported by specific ligands or using amine bases that can facilitate the deprotonation of the alkyne without the need for copper. organic-chemistry.orgkaust.edu.sa

Table 1: Comparison of Catalyst Systems for Sonogashira Coupling

Catalyst System Ligand Type Key Features Typical Substrates Reference
Pd(PPh₃)₂Cl₂ / CuI Triphenylphosphine Standard, widely used system. Aryl iodides, bromides wikipedia.orglibretexts.org
Pd₂(dba)₃ / Bulky, electron-rich phosphine Phosphine Increased efficiency, lower catalyst loading. Aryl iodides, bromides libretexts.org
Pd-NHC complexes N-Heterocyclic Carbene High stability and activity, often used for copper-free reactions. Aryl bromides, chlorides wikipedia.orglibretexts.org
Pd(OAc)₂ Ligand-free (in situ complex) Can be effective, especially in copper-free systems with specific bases/solvents. Aryl halides researchgate.net

While the Sonogashira reaction is dominant, alternative strategies for the alkynylation of anilines are emerging, driven by the principles of green chemistry. A key alternative is the direct C-H alkynylation, which avoids the need for pre-functionalized aryl halides. nih.gov

Palladium-catalyzed C-H functionalization allows for the direct coupling of a C-H bond in an aniline derivative with a terminal alkyne. nih.govresearchgate.net While many C-H activation methods require a directing group to achieve regioselectivity (often favoring the ortho position), recent advances have demonstrated non-directed, para-selective C-H alkynylation of aniline derivatives using a specialized Pd/S,O-ligand based catalyst system. nih.gov Although this specific system favors the para position, the underlying principle of C-H activation represents a significant alternative pathway for synthesizing alkynylated anilines, potentially including the ortho-substituted target molecule if regioselectivity can be controlled. This approach is atom-economical and reduces the number of synthetic steps required to prepare the necessary precursors. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies

Synthesis of Ring-Substituted this compound Analogues

The synthetic methodologies used for this compound can be readily adapted to produce a wide array of analogues with substituents on either aromatic ring.

The Sonogashira coupling is exceptionally versatile regarding the alkyne component. libretexts.org By replacing phenylacetylene with a substituted terminal phenylalkyne, a diverse range of analogues can be synthesized. The reaction is generally tolerant of various functional groups on the phenyl ring of the alkyne, including both electron-donating and electron-withdrawing groups.

For example, coupling 2-bromo-4-methylaniline with 4-ethynyltoluene would yield 4-Methyl-2-((4-methylphenyl)ethynyl)aniline. Similarly, using 4-fluorophenylacetylene would produce 2-((4-fluorophenyl)ethynyl)-4-methylaniline. This plug-and-play approach allows for the systematic modification of the phenylethynyl moiety to explore structure-activity relationships in various applications. The reaction conditions typically remain similar to those used for the parent phenylacetylene, though minor optimization may be necessary depending on the electronic nature of the substituent.

Table 2: Synthesis of Substituted Analogues via Sonogashira Coupling

Aniline Precursor Substituted Alkyne Catalyst System Product
2-Bromo-4-methylaniline 4-Methoxyphenylacetylene Pd(PPh₃)₂Cl₂ / CuI 2-((4-Methoxyphenyl)ethynyl)-4-methylaniline
2-Bromo-4-methylaniline 4-(Trifluoromethyl)phenylacetylene Pd(PPh₃)₂Cl₂ / CuI 4-Methyl-2-((4-(trifluoromethyl)phenyl)ethynyl)aniline
2-Bromo-4-methylaniline 3-Chlorophenylacetylene Pd(PPh₃)₂Cl₂ / CuI 2-((3-Chlorophenyl)ethynyl)-4-methylaniline
2-Iodo-4-methylaniline (B1303665) Phenylacetylene Pd(OAc)₂ / PPh₃ / CuI This compound

This adaptability makes palladium-catalyzed cross-coupling a powerful strategy for generating libraries of this compound derivatives for further study.

Functionalization of the Aniline Ring

The aniline ring of this compound possesses two primary sites susceptible to functionalization: the amino group and the aromatic ring itself. The amino (-NH₂) and methyl (-CH₃) groups are activating, ortho-, para-directing groups for electrophilic aromatic substitution. chemistrysteps.comwikipedia.org Due to the positions of the existing substituents (amino at C1, phenylethynyl at C2, and methyl at C4), the most likely positions for electrophilic attack are C5 and C3.

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or bromine (Br₂). nih.gov In related N-(2-alkynyl)anilines, electrophilic cyclization using reagents like iodine monochloride (ICl) or bromine can lead to the formation of substituted quinolines, demonstrating the reactivity of the ring. nih.govdocumentsdelivered.com

Nitration: The introduction of a nitro group (-NO₂) can be accomplished using nitrating agents, although the strong activating nature of the amino group often requires protective measures, such as converting it to an acetanilide, to prevent over-reaction and oxidation. makingmolecules.com

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the ring. wikipedia.org

Furthermore, palladium-catalyzed C-H activation offers a modern approach to functionalization. For instance, selective para-C-H alkynylation of N,N-disubstituted aniline derivatives has been demonstrated, suggesting that direct functionalization of the C-H bonds on the aniline ring is a viable strategy for introducing further complexity. nih.gov

Preparation of N-Substituted Derivatives of this compound

The primary amino group of this compound is a versatile functional handle for the synthesis of a wide array of N-substituted derivatives. Common derivatization methods include N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through various methods, such as reaction with alkyl halides or reductive amination. A more contemporary and efficient approach involves the catalytic N-alkylation of anilines with alcohols. researchgate.net For example, N-methylation of various aniline derivatives has been successfully performed using methanol in the presence of catalysts. nih.gov The synthesis of related compounds like N-Methyl-N-(phenylethynyl)aniline can be achieved either by direct methylation of the parent aniline or by coupling an N-methylated iodoaniline with phenylacetylene. evitachem.com

N-Acylation: The reaction of the amino group with acylating agents such as acid chlorides or anhydrides yields N-acyl derivatives (amides). This transformation is typically straightforward and is often used as a protecting strategy for the amino group to moderate its reactivity during other transformations, such as electrophilic aromatic substitution. makingmolecules.com

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base leads to the formation of N-sulfonamides. An example of such a derivative is 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide.

Table 1: Examples of N-Substituted Derivatives and Synthetic Approaches

Derivative Class Reagents and Conditions Product Structure Example
N-Alkylanilines Alkyl halide (e.g., CH₃I), base; or Alcohol (e.g., CH₃OH), catalyst. nih.govevitachem.com N-Methyl-4-methyl-2-(phenylethynyl)aniline
N-Acylanilines Acid chloride (e.g., Acetyl chloride), base. makingmolecules.com N-Acetyl-4-methyl-2-(phenylethynyl)aniline
N-Sulfonylanilines Sulfonyl chloride (e.g., Tosyl chloride), base. N-Tosyl-4-methyl-2-(phenylethynyl)aniline

Mechanistic Aspects of Precursor Formation and Intermediate Transformations

The synthesis of this compound relies heavily on the formation of a key precursor, 2-iodo-4-methylaniline, and its subsequent transformation via the Sonogashira coupling reaction.

Precursor Formation: Synthesis of 2-Iodo-4-methylaniline

Several methods exist for the synthesis of 2-iodo-4-methylaniline.

Direct Iodination: A common and direct method involves the electrophilic iodination of 4-methylaniline (p-toluidine). The reaction is typically carried out using molecular iodine (I₂) in the presence of a base like sodium bicarbonate (NaHCO₃) to neutralize the hydrogen iodide (HI) byproduct. chemicalbook.com This method has been reported to produce the desired product in high yield (95%). chemicalbook.com

Decarboxylative Iodination: A more recent, transition-metal-free method involves the decarboxylative iodination of anthranilic acid derivatives. For instance, starting from a related 2-amino-benzoic acid, reaction with iodine (I₂) and potassium iodide (KI) at elevated temperatures can yield the corresponding 2-iodoaniline derivative with good yields. rsc.org

Multi-step Synthesis: An alternative route begins with the nitration of 4-methylaniline to form 2-nitro-4-methylaniline. This is followed by the reduction of the nitro group to an amine, and finally, iodination of the resulting aniline.

Table 2: Comparison of Synthetic Routes to 2-Iodo-4-methylaniline

Method Starting Material Key Reagents Reported Yield Reference
Direct Iodination 4-Methylaniline I₂, NaHCO₃ 95% chemicalbook.com
Decarboxylative Iodination 2-Amino-4-methylbenzoic acid I₂, KI, O₂ 53% rsc.org
Multi-step 4-Methylaniline 1. HNO₃ 2. Reducing agent 3. I₂, Oxidizing agent -

Intermediate Transformations: The Sonogashira Coupling Mechanism

The core C-C bond-forming step is the Sonogashira coupling of 2-iodo-4-methylaniline with phenylacetylene. This reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base. wikipedia.orgorganic-chemistry.org The mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-iodo-4-methylaniline), inserting into the carbon-iodine bond to form a Pd(II) intermediate.

Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the phenylethynyl group to the Pd(II) complex, displacing the iodide ligand.

Reductive Elimination: The Pd(II) complex undergoes reductive elimination, forming the final product, this compound, and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Copper Cycle:

The amine base deprotonates the terminal alkyne (phenylacetylene), forming an acetylide anion.

This acetylide reacts with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate.

This copper acetylide is the key species that participates in the transmetalation step with the palladium complex.

While this dual-catalyst system is classic, copper-free Sonogashira variants have also been developed. In these systems, the base is responsible for deprotonating the alkyne, which then coordinates directly to the palladium center before subsequent steps lead to the product. libretexts.org

Reaction Mechanisms and Advanced Reactivity of 4 Methyl 2 Phenylethynyl Aniline

Intramolecular Cyclization Reactions

Intramolecular cyclization represents the most explored reaction pathway for 4-Methyl-2-(phenylethynyl)aniline and its derivatives. These reactions, often mediated by transition metal catalysts, proceed via the nucleophilic attack of the amino group onto the activated alkyne, leading to the formation of a five-membered indole (B1671886) ring. The nature of the catalyst and reaction conditions can significantly influence the reaction mechanism and the structure of the final product.

Gold catalysts, particularly cationic gold(I) complexes, are highly effective in promoting the intramolecular cyclization of 2-alkynylanilines. The strong π-philicity of gold(I) activates the alkyne bond of this compound, rendering it susceptible to nucleophilic attack by the adjacent amino group. This process, known as 5-endo-dig cyclization, is a key step in the formation of the indole scaffold.

The generally accepted mechanism involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. The nitrogen atom of the aniline (B41778) then attacks the internal carbon of the alkyne, leading to a vinyl-gold intermediate. Subsequent protodeauration regenerates the catalyst and yields the final indole product, 6-methyl-2-phenyl-1H-indole. The reaction is typically characterized by its high atom economy and mild reaction conditions.

Key Research Findings in Gold-Catalyzed Cycloannulations of Substituted 2-Alkynylanilines:

Catalyst SystemSubstrateSolventTemperature (°C)Yield (%)Product
AuCl (2 mol%)[2-(Phenylethynyl)phenylthio]triisopropylsilaneToluene45972-Phenyl-3-(triisopropylsilyl)benzo[b]thiophene nih.gov
IPrAuCl/AgSbF₆ (3 mol%)N-1,3-disubstituted allenylindolesCHCl₃0HighOptically active pyrido[1,2-a]-1H-indoles nih.gov
AuCl₃/AgSbF₆2-(Tosylamino)phenylprop-1-en-3-ols---1,2-Dihydroquinolines beilstein-journals.org

This table is interactive and can be sorted by clicking on the column headers.

Zinc-based catalysts offer a cost-effective and environmentally benign alternative to precious metal catalysts for the synthesis of indoles from 2-alkynylanilines. While research on the specific use of zinc bromide is part of a broader investigation into zinc-catalyzed reactions, studies have shown that various zinc salts, including ZnBr₂, can effectively catalyze the intramolecular hydroamination of 2-alkynylanilines. rsc.org

The mechanism of zinc-catalyzed hydroamination is believed to involve the activation of the amine N-H bond by the Lewis acidic zinc center. This increases the nucleophilicity of the nitrogen, facilitating its addition across the alkyne. For N-tosylated 2-phenylethynylanilide, treatment with a catalytic amount of ZnBr₂ (0.05 equivalents) resulted in the formation of N-tosyl-2-phenylindole, albeit in a low yield of 10%. rsc.org However, unprotected 2-alkynylanilines react more effectively to afford the corresponding 2-substituted indoles in high yields. rsc.org DFT studies on related zinc(II)-catalyzed reactions suggest that acetate ligands on the zinc catalyst can play a crucial role in activating C-H and N-H bonds, facilitating the cyclization process. rsc.org

Illustrative Data on Zinc-Catalyzed Indole Synthesis:

CatalystSubstrate TypeSolventTemperature (°C)Yield (%)Notes
ZnBr₂ (catalytic)2-AlkynylanilinesTolueneRefluxHighEffective for unprotected anilines rsc.org
ZnBr₂ (stoichiometric)2-Phenylethynyl N-tosylanilideTolueneReflux93Stoichiometric amount required for protected aniline rsc.org
Zn(OTf)₂Propargyl alcohols and anilinesToluene-GoodLeads to various indole and oxazole derivatives rsc.org
Zn(II)-MOFo-AlkynylanilinesMethanol-HighReusable heterogeneous catalyst nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Copper catalysts provide a versatile and economical platform for the cyclization of 2-alkynylanilines, often enabling tandem or domino reactions that allow for the introduction of additional functional groups at the C3 position of the indole ring. These processes typically involve an initial copper-catalyzed intramolecular hydroamination, followed by a subsequent reaction with an electrophile.

For example, a copper-catalyzed one-pot reaction of 2-alkynylanilines with benzoquinones leads to the formation of 2-aryl/alkyl-substituted-3-indolyl quinones. nih.gov The proposed mechanism involves the oxidation of Cu(I) to Cu(II), which then reacts with the 2-alkynylaniline to form a vinyl cuprate intermediate. This intermediate undergoes a migratory insertion with benzoquinone to produce a 3-indolyl hydroquinone, which is then oxidized to the final product. nih.gov A variety of copper salts, including CuCN, CuI, CuCl, and Cu(OTf)₂, have been shown to be effective catalysts for such transformations. nih.gov

Examples of Copper-Catalyzed Cyclizations of 2-Alkynylanilines:

CatalystCo-reactantSolventProduct TypeYield (%)Reference
CuCNBenzoquinoneDMF3-Indolylquinone80 nih.gov
CuITMSCF₃/THF-2-Haloalkoxy-3-alkylquinoline- nih.gov
Copper(II)N-acyl enamines-3-Alkynyl-substituted pyridinesGood to High rsc.org
Copper(I)Indoles/Pyrroles-1,3-EnynesMedium to High beilstein-journals.org

This table is interactive and can be sorted by clicking on the column headers.

Photochemical methods offer a metal-free approach to the cyclization of 2-alkynylanilines, often proceeding under mild conditions. Visible-light-induced oxidative cyclization of 2-alkynylanilines with diorganoyl dichalcogenides in the presence of an oxidant like H₂O₂ can produce 3-organochalcogenylindoles. chim.it The proposed mechanism suggests that the reaction is initiated by the cleavage of H₂O₂ under blue LED irradiation, generating hydroxyl radicals. These radicals promote the cyclization of the 2-alkynylaniline, which is then trapped by the dichalcogenide to yield the final functionalized indole. chim.it This method avoids the use of transition metals and photocatalysts, aligning with the principles of green chemistry.

The selectivity of the intramolecular cyclization of substituted 2-alkynylanilines is a critical aspect that dictates the final product structure. The substitution pattern on both the aniline ring and the alkyne terminus can influence the regioselectivity of the cyclization.

In the case of this compound, the cyclization overwhelmingly proceeds via a 5-endo-dig pathway to form the indole ring. However, under certain conditions, a 6-endo-dig cyclization can occur, leading to the formation of quinoline derivatives. For instance, the reaction of N-substituted 2-alkynylanilines with electrophilic reagents can yield 3-substituted quinolines.

The regioselectivity can also be controlled in subsequent functionalization steps. For example, in the copper-catalyzed reaction with unsymmetrical benzoquinones, regioselective substitution at the C3 position of the indole has been observed. nih.gov

Stereoselectivity becomes a factor when chiral centers are formed during the cyclization process. In gold-catalyzed enantioselective hydroarylation of 2-allenyl indoles, chiral bis(gold)phosphine complexes have been used to induce high enantioselectivity in the formation of tetrahydrocarbazoles. acs.org The choice of chiral ligand is crucial in controlling the stereochemical outcome of the reaction.

Intermolecular Coupling Reactions

While intramolecular cyclization is the predominant mode of reactivity for this compound, it can also participate in intermolecular coupling reactions. These reactions typically involve the activation of the N-H or C-H bonds of the aniline or the alkyne C-H bond (if present), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds with a suitable coupling partner.

Copper-catalyzed yne-allylic substitutions have been reported where indoles act as nucleophiles, attacking a copper-activated yne-allylic ester to form 1,3-enynes. beilstein-journals.org While this example involves indole as a reactant, it demonstrates the potential for the indole product derived from this compound to undergo further intermolecular C-C bond formation.

Tandem Cycloannulative-Alkenylation Processes

A highly efficient palladium-catalyzed tandem reaction has been developed for the synthesis of vinyl sulfone-substituted indoles from o-alkynylanilines. acs.orgnih.gov This process involves an intramolecular cyclization followed by a vinylation step. nih.gov In this sequence, this compound reacts with (E)-β-iodovinyl sulfones in the presence of a Pd(OAc)₂ catalyst and a base such as K₂CO₃. acs.org

The reaction proceeds under mild conditions and demonstrates a direct C(sp²)–C(sp²) cross-coupling, leading to the formation of highly functionalized indole derivatives in good to high yields with excellent stereoselectivity. nih.gov The process is robust enough to be performed on a gram scale. acs.orgnih.gov

Table 1: Palladium-Catalyzed Tandem Cycloannulative-Alkenylation

Reactant A Reactant B Catalyst Base Product

A plausible mechanism for this transformation begins with the coordination of the palladium(II) catalyst to the alkyne of the aniline derivative. This is followed by an intramolecular aminopalladation, where the aniline nitrogen attacks the activated alkyne, forming a six-membered palladacycle intermediate. Subsequent oxidative addition of the (E)-β-iodovinyl sulfone to the palladium center, followed by reductive elimination, yields the final vinyl-substituted indole product and regenerates the active palladium catalyst.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are characterized by high atom economy and efficiency. nih.gov The isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly notable for their ability to generate diverse molecular scaffolds. beilstein-journals.org

While direct examples employing this compound in a one-pot MCR are specific, the reactivity of the aniline functional group makes it a suitable candidate for such transformations. For instance, the Ugi four-component reaction (U-4CR) combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce a dipeptide-like scaffold. beilstein-journals.org In a hypothetical Ugi reaction, this compound could serve as the amine component, contributing its unique substituted aromatic framework to the final product.

Table 2: Potential Ugi Four-Component Reaction

Amine Component Carbonyl Component Carboxylic Acid Isocyanide Product Scaffold

The versatility of the Ugi reaction adducts allows for subsequent post-modification reactions, such as Ugi/cyclization strategies (e.g., Ugi/Heck or Ugi/Buchwald-Hartwig reactions), to build even more complex heterocyclic systems. nih.gov This highlights the potential of using this compound in MCRs to rapidly generate libraries of complex molecules for various applications. nih.gov

Electrochemical-Induced Cascade Reactions

Electrochemical methods offer a sustainable and powerful approach to initiating complex chemical transformations. mdpi.com The 2-(phenylethynyl)aniline scaffold has been shown to participate in electrochemical-induced cascade reactions. In one such process, anilines react with 2-formyl benzonitrile under constant current electrolysis to yield N-aryl isoindolinones. mdpi.com

This reaction is initiated electrochemically in a divided cell using a catalytic amount of electricity. mdpi.com When 2-(phenylethynyl)aniline is used as the aniline component, the reaction proceeds to form 3-((2-(phenylethynyl)phenyl)amino)isoindolin-1-one in good yield (69%). mdpi.com This demonstrates that the aniline moiety of the substrate can readily participate in the initial electrochemical steps of the cascade without interference from the ortho-alkynyl group.

Furthermore, electrochemical oxidative intramolecular cyclization represents another key reaction pathway for related compounds. nih.gov Anodic oxidation of 2-alkynylanilines can lead to dearomatized intermediates, which serve as versatile precursors for synthesizing multi-functionalized indoles. rsc.org These electrosynthesis methods often operate under mild, oxidant- and metal-free conditions, making them environmentally benign alternatives to traditional chemical methods. nih.gov

Table 3: Electrochemical Reaction of 2-(Phenylethynyl)aniline

Reactant A Reactant B Method Product Yield

Rearrangement and Migration Phenomena

The presence of the ortho-phenylethynyl group in this compound significantly influences its reactivity, particularly in rearrangement reactions. In a reaction involving oxidative dearomatization, asymmetric aziridination mediated by chiral sulfur ylides, and subsequent rearrangement, this compound yields a mixture of migration products. nih.gov

Specifically, the reaction leads to formal one-carbon insertion into an aromatic C-N bond, converting the aniline into chiral α-branched benzylic amines. nih.gov For this compound, this process results in a mixture of C-3 and C-5 migration products. The formation of this mixture is attributed to the combined electronic and steric effects of the ortho-phenylethynyl substituent. nih.gov The electron-withdrawing nature of the alkyne group influences the charge distribution in the aromatic ring, while its steric bulk affects the accessibility of adjacent positions, thereby directing the migration pathway. nih.gov

The rearrangement of 2-alkynyl aniline derivatives can be rationalized through the formation of specific reactive intermediates. researchgate.net In processes catalyzed by metals or Lewis acids, an intramolecular π-bond activation strategy is often invoked. researchgate.net The catalyst activates the alkyne, making it susceptible to intramolecular nucleophilic attack by the aniline nitrogen. This typically leads to the formation of a six-membered ring intermediate.

In base-promoted cascade reactions, a different mechanism can operate. For instance, in the synthesis of 2-phenyl-3-(phenylethynyl)-1H-indole derivatives from related ynamide precursors, a base-promoted cascade involves cyclization, N-Csp bond cleavage, and a selective intramolecular 1,3-migration. researchgate.net

In the context of the catalytic asymmetric cyclizative rearrangement (CACR) of anilines with vicinal diketones, the key step is a highly regio- and stereoselective ortho-carbon addition of the aniline to a ketone. nih.gov While not directly involving an alkyne, this highlights a fundamental rearrangement pathway for substituted anilines, where the nucleophilic character of the ortho-position is harnessed to initiate cyclization and rearrangement, ultimately leading to complex heterocyclic structures like 2,2-disubstituted indolin-3-ones. nih.gov

Oxidative Functionalization and Annulation Strategies

Oxidative annulation provides a direct route to constructing fused heterocyclic systems. For 2-alkynylanilines, these strategies often involve the simultaneous formation of multiple bonds in a single operation. Palladium-catalyzed reactions are particularly prominent in this area. For example, a ligand-regulated divergent synthesis using 2-(phenylethynyl)anilines and isocyanides can yield different products depending on the reaction conditions. rsc.org With a palladium acetate catalyst, a cyclized pyrrole[2,3-b]indole product is formed. rsc.org

Another powerful strategy is anodic (electrochemical) oxidative dearomatization. rsc.org This process transforms 2-alkynylanilines into dearomatized compounds that are versatile precursors for a variety of indoles with multiple functionalities on the benzenoid ring. rsc.org This approach avoids the use of chemical oxidants and allows for a controlled functionalization pathway.

Visible-light-mediated photocatalysis has also emerged as a sustainable method for these transformations. Iron(III) bromide (FeBr₃) can act as a dual-function catalyst, absorbing light to initiate a radical process while also acting as a Lewis acid to activate the substrate. This has been applied to the selenocyclization of N-substituted-2-alkynylanilines with aryldiselenides to form selenyl-substituted indoles. rsc.org

Role of Catalysis in Directing Reaction Outcomes

The reactivity of this compound is profoundly influenced by the choice of catalyst, which can direct the reaction toward specific structural outcomes. The presence of both a nucleophilic aniline moiety and an electrophilically activatable alkyne group within the same molecule allows for catalytic intramolecular cyclization, a primary pathway for synthesizing heterocyclic compounds. Transition metals and Lewis acids are key in activating the alkyne, thereby facilitating the nucleophilic attack by the aniline nitrogen and controlling the regioselectivity of the ring closure.

Transition Metal Catalysis (e.g., Pd, Cu, Au)

Transition metal catalysts are highly effective in promoting the cyclization of 2-alkynylanilines. rsc.org The mechanism generally involves the coordination of the metal to the alkyne (π-activation), which lowers the LUMO of the alkyne and renders it more susceptible to nucleophilic attack. The choice of metal, ligands, and oxidation state can steer the reaction towards different products, such as quinolines or indoles.

Palladium (Pd): Palladium catalysts are versatile for C-C and C-N bond formation. In the context of 2-alkynylanilines, palladium catalysis can direct the cyclization pathway depending on the substrate and reaction conditions. For instance, while the typical outcome is a 6-endo-dig cyclization to form a quinoline skeleton, modifications to the aniline nitrogen can favor a 5-exo-dig cyclization. Research on N-substituted 2-(phenylethynyl)aniline derivatives has shown that palladium(0) catalysts, such as Pd₂(dba)₃·CHCl₃ with specific phosphine ligands, can promote the formation of indole-based structures. rsc.org This highlights the catalyst's role in navigating the intricate potential energy surface of competing cyclization pathways. The general palladium-catalyzed synthesis of quinolines often proceeds via an oxidative cyclization mechanism. scispace.com

Copper (Cu): Copper catalysts, particularly copper(I) and copper(II) salts, are cost-effective and efficient for mediating the cyclization of 2-alkynylanilines. acs.org Copper(I) iodide (CuI) has been successfully used to catalyze the cyclization of 2-alkynylanilines in the presence of other reagents to yield highly functionalized quinolines. One notable method produces 2-haloalkoxy-3-substituted quinolines by incorporating external agents into the cyclized product. bohrium.comacs.org Copper(II) catalysts, when paired with bidentate ligands like 2,2′-bipyridine, can engage in oxidative C-N coupling reactions, leading to the formation of complex hybrid molecules such as quinoline-indole structures when reacted with N-oxides. acs.org This demonstrates copper's dual role in both activating the alkyne for cyclization and promoting intermolecular coupling. acs.org

Gold (Au): Gold catalysts, particularly cationic gold(I) and gold(III) species, are exceptional alkyne π-activators, making them highly effective for catalyzing the intramolecular hydroamination/cyclization of 2-alkynylanilines. rsc.org Gold-catalyzed reactions typically proceed under mild conditions and show high functional group tolerance. jst.go.jp The reaction of this compound with a gold catalyst like (Ph₃P)AuCl/AgOTf is expected to proceed via a 6-endo-dig cyclization. acs.org The cationic gold species coordinates to the alkyne, which is then attacked by the aniline nitrogen. Subsequent protonolysis releases the catalyst and yields the aromatized quinoline product. This methodology is a convergent and versatile route to a variety of 2-aryl-substituted quinolines. jst.go.jp

Catalyst SystemSubstrateKey Reaction TypePrimary ProductReference
Pd₂(dba)₃ / Phosphine LigandN-cinnamyl-2-(phenylethynyl)anilineIntramolecular Cyclization3-Allylindole Derivative rsc.org
CuI / TMSCF₃ / THF2-AlkynylanilineCyclization / Functionalization2-Difluoromethoxy-3-substituted quinoline bohrium.comacs.org
Cu(OAc)₂ / 2,2′-bipyridine2-Alkynylaniline + Quinoline N-oxideOxidative C-N Coupling / AnnulationQuinoline-Indole Hybrid acs.org
(Ph₃P)AuCl / AgOTf2-AlkynylanilineIntramolecular Hydroamination / Cyclization2-Aryl-substituted quinoline jst.go.jpacs.org
Table 1. Representative Transition Metal-Catalyzed Reactions of 2-Alkynylanilines.

Lewis Acid Catalysis

Lewis acids catalyze the cyclization of this compound by coordinating to the electron-rich alkyne. This coordination polarizes the C≡C bond, increasing its electrophilicity and making it susceptible to intramolecular attack by the aniline nitrogen. researchgate.net This strategy provides a metal-free alternative for synthesizing quinolines.

Iron(III) Chloride (FeCl₃): Iron(III) chloride is an inexpensive and readily available Lewis acid that can effectively catalyze reactions involving alkynes. organic-chemistry.org In the context of 2-alkynylanilines, FeCl₃ can activate the phenylethynyl group, promoting a Friedel-Crafts-type intramolecular cyclization to form the corresponding 6-methyl-2-phenylquinoline. Mechanistic studies suggest that FeCl₃ activates the alkyne to form a stabilized alkenyl cation, which then undergoes electrophilic aromatic substitution. organic-chemistry.org However, the reaction outcome can be highly dependent on other reagents present. For example, reacting 2-alkynylanilines with nitro olefins in the presence of FeCl₃ has been shown to yield pyrrole derivatives, indicating a diversion from the expected quinoline synthesis pathway through a formal [4+1] cycloaddition. researchgate.net

Mercury(II) Triflate (Hg(OTf)₂): Mercury(II) salts are powerful soft Lewis acids with a high affinity for alkynes. Hg(OTf)₂ has been specifically used for the ring closure of N-(2-alkynyl)anilines to afford quinolines. nih.govdocumentsdelivered.com The catalysis proceeds via the formation of a vinyl-mercury intermediate after the nucleophilic attack of the aniline. Subsequent protodemetalation yields the final quinoline product, typically with a hydrogen atom at the 3-position. nih.govdocumentsdelivered.com

Lewis Acid CatalystSubstrateKey Reaction TypePrimary ProductReference
FeCl₃This compoundIntramolecular Cyclization (Hydroarylation)6-Methyl-2-phenylquinoline organic-chemistry.org
FeCl₃ / Nitro olefin2-Alkynylaniline[4+1] CycloadditionSubstituted Pyrrole researchgate.net
Hg(OTf)₂2-AlkynylanilineIntramolecular Cyclization3-H-Quinoline Derivative nih.govdocumentsdelivered.com
Table 2. Lewis Acid-Catalyzed Reactions of 2-Alkynylanilines.

Computational and Theoretical Investigations of 4 Methyl 2 Phenylethynyl Aniline

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its properties and reactivity. For a molecule like 4-Methyl-2-(phenylethynyl)aniline, with its combination of an aromatic amine, a methyl group, and a phenylethynyl substituent, the interplay of electron-donating and -withdrawing effects would be of primary interest.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This analysis for this compound would involve calculating key structural parameters.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterDescriptionExpected Value/Trend
C-N Bond LengthThe distance between the aniline (B41778) nitrogen and the attached carbon of the benzene (B151609) ring.Expected to be shorter than a typical C-N single bond due to resonance with the ring.
C≡C Bond LengthThe length of the triple bond in the phenylethynyl group.A standard value around 1.20 Å, though conjugation might slightly alter it.
Dihedral AngleThe twist between the aniline ring and the phenyl ring of the ethynyl (B1212043) group.This would indicate the degree of planarity and conjugation between the two aromatic systems.
N-H Bond LengthsThe lengths of the bonds in the amino group.Standard values for an amine, influenced by hydrogen bonding potential.

Note: This table is illustrative and based on general chemical principles. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting a molecule's reactivity. bldpharm.com The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and the energy required for electronic excitation. mdpi.com

For this compound, the HOMO would likely be localized on the electron-rich aniline ring, particularly the nitrogen atom and the aromatic system. The LUMO would be expected to be distributed across the electron-accepting phenylethynyl portion of the molecule. A small HOMO-LUMO gap would suggest higher reactivity. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy required for a reaction to occur.

Transition State Characterization and Activation Energy Calculations

For any proposed reaction involving this compound, computational chemists would identify the transition state—the highest energy point along the reaction pathway. A detailed computational study on the related compound, 4-methyl aniline, investigated its reaction with hydroxyl radicals, identifying transition states and calculating their frequencies to confirm the reaction pathway. Similar calculations for this compound would determine the activation energy, which is the energy barrier that must be overcome for a reaction to proceed. A lower activation energy signifies a faster reaction.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a comprehensive map that illustrates the energy of a chemical system as a function of its geometry. For a reaction of this compound, the PES would show the reactants, products, any intermediates, and the transition states that connect them. For example, a study of the reaction of 4-methyl aniline detailed the addition of an OH radical to various positions on the ring, mapping the adducts and transition states on a PES. This type of analysis for this compound would reveal the most favorable reaction pathways and predict the likely products of a given transformation.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics (MD) simulations for this compound have not been reported in the available literature. Such studies are crucial for understanding the three-dimensional structure, flexibility, and dynamic behavior of the molecule. Conformational preferences can significantly impact the reactivity and intermolecular interactions of the compound. For related molecules, conformational analysis has been used to explain activity differences and binding preferences in biological systems.

Excited State Calculations for Photoreactive Pathways

Some preliminary computational work has been performed on a derivative of this compound in the context of photochemical reactions. A study on the photochemical cyclization of an enyne-carbodiimide, which was synthesized from this compound, utilized the semiempirical AM1 method to investigate the triplet excited state. dntb.gov.ua The calculations indicated that the reaction proceeds through triplet excited species. dntb.gov.ua

The study provided the calculated heats of formation (ΔHf) for the triplet state of the carbodiimide (B86325) derivative (³4) and subsequent intermediates in the proposed photoreactive pathway.

Table 1: Calculated Heats of Formation (ΔHf) for Species in a Photoreactive Pathway

Species ΔHf (kcal mol-1) (without C.I.) ΔHf (kcal mol-1) (with C.I. 3,3)
Triplet Carbodiimide (³4) 218.6 215.5
Triplet Intermediate (³7) 191.4 186.8
Radical Intermediate (9) 159.7 153.6
Methyl Radical (10) 31.2 28.5

Data from a study on a derivative of this compound. dntb.gov.ua

These semiempirical calculations suggest that the photochemical reaction starting from the triplet excited state is energetically feasible. dntb.gov.ua However, more rigorous and high-level excited-state calculations, such as those using time-dependent density functional theory (TD-DFT) or multireference methods, would be necessary to provide a more accurate and detailed picture of the photoreactive pathways of this compound itself.

Structure-Reactivity Correlations Derived from Theoretical Studies

There is a lack of specific theoretical studies that establish structure-reactivity correlations for this compound. For the broader class of 2-alkynylanilines, Density Functional Theory (DFT) calculations have been instrumental in understanding how the electronic nature of substituents and the reaction conditions influence the chemo- and regioselectivity of their reactions. dntb.gov.uanih.gov These studies have shown that the nucleophilicity of the aniline nitrogen and the electrophilicity of the alkyne moiety, which can be modulated by substituents on the aromatic rings, are key factors in determining the reaction outcomes. acs.org A systematic theoretical investigation of a series of derivatives of this compound would be required to derive quantitative structure-activity relationships (QSAR) and to provide a predictive framework for its reactivity.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Elucidation of Reaction Intermediates using In Situ Spectroscopy

In situ spectroscopic techniques are invaluable for observing the transient species that are formed during a chemical reaction, providing direct evidence for proposed reaction mechanisms. In the context of reactions involving 2-alkynylanilines like 4-Methyl-2-(phenylethynyl)aniline, techniques such as in situ Infrared (IR) spectroscopy can be employed to monitor the real-time changes in vibrational frequencies associated with key functional groups. For instance, the disappearance of the characteristic alkyne C≡C stretch and the emergence of new bands can signal the formation of intermediates. researchgate.net

The cyclization of 2-(phenylethynyl)aniline derivatives to form indoles is a well-studied transformation where in situ spectroscopy could provide significant insights. researchgate.netresearchgate.net By monitoring the reaction mixture under catalytic conditions, one could potentially identify key intermediates, such as metal-complexed species or cyclized but not yet aromatized structures, thereby clarifying the mechanistic pathway.

Detailed Spectroscopic Analysis of Complex Product Structures

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the three-dimensional structure of molecules, including the relative and absolute stereochemistry of products. For complex molecules derived from this compound, techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning proton (¹H) and carbon (¹³C) signals and establishing connectivity within the molecule. researchgate.netresearchgate.net

In the context of stereochemical assignment, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are particularly crucial. These experiments detect through-space interactions between protons, allowing for the determination of their spatial proximity and thus the stereochemistry of the molecule. For instance, in the enantioselective synthesis of benzodiazepines from a derivative of 2-(phenylethynyl)aniline, chiral High-Performance Liquid Chromatography (HPLC) was used to determine the enantiomeric excess, a technique often complemented by NMR studies for full structural elucidation. acs.org The analysis of ¹⁵N NMR chemical shifts in substituted anilines can also provide valuable information about the electronic environment of the nitrogen atom, which can be influenced by the stereochemistry of the molecule. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and monitoring their transformations during a chemical reaction. mdpi.com The distinct vibrational frequencies of different bonds act as fingerprints, allowing for the characterization of both starting materials and products. researchgate.net

In the case of this compound, the IR spectrum would prominently feature the N-H stretching vibrations of the primary amine, the C-H stretching of the aromatic rings and the methyl group, and the characteristic C≡C stretching of the phenylethynyl group. nih.gov Upon reaction, for example in a cyclization to form a substituted indole (B1671886), the disappearance of the alkyne and primary amine absorptions and the appearance of new bands corresponding to the indole N-H and other ring vibrations would be observed. researchgate.net

The table below summarizes typical IR absorption frequencies for the key functional groups in this compound.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
N-H (Aniline)Stretch3300-3500
C≡C (Alkyne)Stretch2100-2260
C-H (Aromatic)Stretch3000-3100
C-H (Methyl)Stretch2850-2960
C=C (Aromatic)Stretch1400-1600

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net For instance, the symmetric C≡C stretch in the phenylethynyl moiety, which might be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. This makes Raman spectroscopy a valuable tool for monitoring reactions involving this functional group.

High-Resolution Mass Spectrometry for Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the confirmation of product structures by providing a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the elemental composition of the product with a high degree of confidence. researchgate.net

For a product derived from a reaction of this compound, HRMS would be used to confirm that the molecular formula of the isolated compound matches the expected product. For example, if this compound undergoes a cyclization reaction to form 2-phenyl-5-methylindole, HRMS would be able to distinguish the molecular formula of the product from other potential isomers or byproducts. Different ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can be employed depending on the nature of the product. massbank.euacs.org In a study on the electrochemical halogenation of anilines, HRMS was used to confirm the presence of products formed from the reaction. acs.org

The following table shows the calculated exact masses for this compound and a potential cyclization product.

CompoundMolecular FormulaCalculated Exact Mass
This compoundC₁₅H₁₃N207.1048
2-Phenyl-5-methylindoleC₁₅H₁₃N207.1048

Spectroscopic Probes for Investigating Electronic Conjugation and Aromaticity

The electronic properties of this compound, particularly the extent of electronic conjugation and aromaticity, can be investigated using a combination of spectroscopic techniques. The interaction between the aniline (B41778) nitrogen's lone pair, the phenyl ring, and the phenylethynyl group creates an extended π-system that influences the molecule's spectroscopic and chemical behavior.

UV-Visible spectroscopy is a primary tool for probing electronic transitions in conjugated systems. The absorption spectrum of this compound would be expected to show π-π* transitions characteristic of the conjugated aromatic and acetylenic systems. The position and intensity of these absorption bands provide information about the extent of conjugation. The delocalization of the nitrogen lone pair into the benzene (B151609) ring's pi system, a phenomenon known as lp-π conjugation, leads to a bathochromic (red) shift of the absorption maxima compared to non-conjugated systems. stackexchange.comnih.gov

NMR spectroscopy, particularly the chemical shifts of the aromatic protons and carbons, can also provide insights into the electronic structure. The electron-donating nature of the amino group and the electron-withdrawing nature of the phenylethynyl group will influence the electron density at different positions on the aniline ring, which is reflected in the NMR chemical shifts. researchgate.net

Furthermore, computational studies, often used in conjunction with experimental spectroscopy, can provide a deeper understanding of the molecular orbitals and electronic distribution, offering a quantitative measure of aromaticity and conjugation. nih.gov

Applications of 4 Methyl 2 Phenylethynyl Aniline in Organic Synthesis

As a Precursor for Indole (B1671886) Derivatives

The ortho-alkynyl aniline (B41778) motif is a classical precursor for the synthesis of the indole nucleus, a privileged scaffold in medicinal chemistry and natural products. 4-Methyl-2-(phenylethynyl)aniline serves as a direct substrate for various cyclization strategies to produce indoles substituted on both the benzene (B151609) and pyrrole rings.

Synthesis of Substituted Indoles via Cyclization

Intramolecular cyclization of 2-alkynylanilines is a prominent method for constructing the indole core. A variety of catalytic systems have been developed to facilitate this transformation. For instance, copper(II)-catalyzed annulative formylation of o-alkynylanilines with dimethylformamide (DMF) provides a direct route to 1,2-disubstituted 3-formyl indoles. In this reaction, DMF serves as the source for the formyl group at the C3 position. This cascade reaction proceeds via a 5-endo-dig cyclization followed by formylation. The reaction has been shown to be effective for a range of substrates, including this compound, which yields the corresponding 3-formyl-5-methyl-2-phenyl-1H-indole. researchgate.net

The reaction conditions and yields for various substituted 2-phenylethynyl aniline derivatives are summarized below, illustrating the scope of this transformation.

EntrySubstrate (R)CatalystSolventTemp (°C)Time (h)Yield (%)
14-MeCu(TFA)₂·xH₂O (20 mol%)DMF1202481
24-OMeCu(TFA)₂·xH₂O (20 mol%)DMF1202475
34-ClCu(TFA)₂·xH₂O (20 mol%)DMF1202470
4HCu(TFA)₂·xH₂O (20 mol%)DMF1202478

This table presents the results of the copper-catalyzed annulative formylation of various o-alkynylanilines. Data sourced from ResearchGate. researchgate.net

Functionalization Strategies on the Indole Scaffold

The indole ring system derived from this compound is amenable to further functionalization. The primary amino group of the starting aniline can be protected or modified prior to cyclization, allowing for the introduction of various substituents on the indole nitrogen. Furthermore, the initial cyclization can incorporate functional groups directly.

The copper-catalyzed reaction mentioned above is a prime example of direct functionalization, installing a formyl group at the C3 position during the indole ring formation. researchgate.net This formyl group is a versatile handle for subsequent chemical transformations, such as Wittig reactions, reductions, or reductive aminations, enabling the synthesis of a diverse library of indole derivatives. Gold-catalyzed cyclization of ortho-alkynyl-N-sulfonylanilines is another strategy that leads to the formation of 3-sulfonylindoles, demonstrating how pre-functionalization of the aniline nitrogen can direct the synthesis towards specifically substituted indole products. beilstein-journals.org

As a Building Block for Isoindolinones and Related Heterocycles

Isoindolinone scaffolds are present in a large family of bioactive natural products and synthetic compounds. This compound and related 2-alkynylanilines can be utilized in copper-catalyzed reactions to construct these important heterocycles. A method involving the reaction of 2-alkynylanilines with 2-iodobenzamide derivatives under copper catalysis affords isoindolinone structures through a C-terminal attack mechanism. rsc.org This synthetic strategy highlights the role of the alkynyl aniline as a key component in building complex, fused heterocyclic systems. While the specific use of this compound was not detailed, the reaction's success with other electron-releasing groups on the 2-alkynylaniline ring suggests its suitability as a substrate. rsc.org

Role in the Construction of Carbazole Frameworks

Carbazoles are a significant class of nitrogen-containing heterocycles with applications in materials science and medicinal chemistry due to their unique photophysical and biological properties. nih.gov The synthesis of carbazoles often involves the intramolecular cyclization of 2-aminobiphenyl derivatives. While not a direct one-step precursor in many established methods, this compound is a valuable starting material for synthesizing the necessary biaryl amine intermediates.

Palladium-catalyzed methods are frequently employed for carbazole synthesis through C-H functionalization and C-N bond formation. nih.govnih.gov For example, a palladium-catalyzed intramolecular C-H amination of N-acetyl 2-aminobiphenyls can produce carbazoles. nih.gov this compound can be envisioned as a precursor to the required 2-aminobiphenyl scaffold through reactions such as hydroarylation or cycloaddition across the alkyne.

Additionally, gold-catalyzed cyclizations offer a pathway to carbazoles. The intramolecular hydroarylation of (Z)-2-(enynyl)indoles, which can be derived from 2-alkynylanilines, provides a route to carbazole derivatives. organic-chemistry.org This highlights the potential of this compound to serve as a foundational element in multi-step syntheses aimed at constructing the carbazole framework.

Utilization in the Synthesis of Quinolines and Polycyclic Aromatic Nitrogen Heterocycles

The quinoline scaffold is another important heterocyclic motif in drug discovery. The electrophilic cyclization of N-(2-alkynyl)anilines is a mild and efficient method for synthesizing a wide variety of substituted quinolines. This 6-endo-dig cyclization can be initiated by various electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), affording 3-halo-substituted quinolines in moderate to good yields. The reaction tolerates a range of functional groups on the aniline ring and the alkyne terminus. This methodology provides a direct pathway from 2-alkynylanilines to functionalized quinolines.

Furthermore, this compound can be a precursor for more complex polycyclic aromatic nitrogen heterocycles. For instance, multicomponent reactions involving substituted anilines are used to synthesize pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones, which are of interest as potential enzyme inhibitors. nih.govnih.gov The synthesis of these tetra and pentacyclic derivatives from various anilines demonstrates the utility of the aniline core in building elaborate fused ring systems. nih.gov

Development of Novel Molecular Scaffolds for Synthetic Methodologies

The unique structural arrangement of this compound, featuring a nucleophilic amino group ortho to a reactive phenylethynyl moiety, positions it as a valuable precursor for the construction of diverse and novel molecular scaffolds. While specific research detailing the extensive use of this particular compound is not broadly available in the public domain, its chemical functionalities suggest its potential in various cyclization and annulation reactions to form heterocyclic systems. Methodologies developed for analogous 2-alkynyl anilines can be extrapolated to predict the synthetic utility of this compound in creating new molecular frameworks.

One of the primary applications anticipated for this compound is in the synthesis of substituted quinolines. The intramolecular cyclization of 2-alkynyl anilines is a well-established strategy for forming the quinoline core. This transformation can be promoted by various catalysts, including those based on gold and other transition metals. For instance, gold-catalyzed cyclization would likely proceed through the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the aniline nitrogen. This process would generate a vinyl-gold intermediate, which upon protonolysis, would yield the corresponding 8-methyl-2-phenylquinoline. The reaction conditions for such transformations are typically mild, offering a high degree of functional group tolerance.

Transition-metal-catalyzed annulation reactions represent another powerful approach for constructing complex molecular scaffolds from this compound. For example, a [4+2] annulation with a suitable coupling partner could lead to the formation of polycyclic aromatic systems. The specific outcome of such reactions would be highly dependent on the choice of catalyst and reaction conditions, potentially allowing for the selective synthesis of different isomeric products.

Furthermore, this compound could serve as a key building block in multicomponent reactions. These reactions, which involve the combination of three or more starting materials in a single synthetic operation, are highly efficient for generating molecular diversity. By participating in such reactions, this compound could be incorporated into a wide array of complex molecular architectures, including those with potential applications in medicinal chemistry and materials science.

Product ScaffoldReaction TypePotential Catalyst/ReagentsExpected Product
QuinolinesIntramolecular CyclizationGold (I) salts (e.g., AuCl, AuCl3)8-Methyl-2-phenylquinoline
Polycyclic Aromatics[4+2] AnnulationRhodium or Ruthenium complexesSubstituted Acridines or Phenanthridines
Complex HeterocyclesMulticomponent ReactionVarious transition metalsDiverse fused heterocyclic systems

It is important to note that the yields and specific outcomes of these potential reactions would need to be determined experimentally. The electronic and steric properties of the methyl and phenyl groups on the this compound scaffold would undoubtedly influence the reactivity and regioselectivity of these transformations. Future research in this area would be valuable in fully elucidating the synthetic potential of this compound in the development of novel molecular scaffolds.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Efficiency and Selectivity Enhancement

The synthesis of substituted indoles and other heterocycles from 2-alkynylanilines often relies on metal-catalyzed cyclization reactions. Future research will likely focus on developing new catalytic systems that offer improved efficiency, lower costs, and greater selectivity. While traditional catalysts based on noble metals like palladium and gold have been effective, there is a growing interest in using more earth-abundant and less toxic metals.

Key research goals in this area include:

Earth-Abundant Metal Catalysis: Investigating catalysts based on iron, copper, and nickel for the cyclization of 4-Methyl-2-(phenylethynyl)aniline. These metals offer a more sustainable alternative to precious metals.

Photoredox and Electrochemical Catalysis: Exploring light-mediated or electrochemical approaches to initiate the cyclization cascade. rsc.org These methods can often be performed under mild, metal-free conditions, reducing environmental impact and offering unique reactivity pathways. For instance, an electrochemical approach has been successfully used for the synthesis of 3-selenylindoles from 2-alkynylanilines. rsc.org

Nanoparticle Catalysis: Utilizing metal nanoparticles as catalysts can enhance reactivity and simplify catalyst recovery and reuse. Research could explore the application of various metal nanoparticles for the transformation of this compound.

Table 1: Potential Novel Catalytic Systems for this compound Transformations

Catalyst Type Potential Advantages Target Transformation
Iron-based Catalysts Low cost, low toxicity, environmentally benign Indole (B1671886) synthesis via cyclization
Copper Nanoparticles High surface area, recyclability, enhanced activity Sonogashira coupling, cyclization
Photoredox Catalysts (e.g., Eosin Y) Metal-free, mild conditions, visible light-driven Radical-mediated cyclizations
Electrochemical Systems Avoids chemical oxidants/reductants, high selectivity Oxidative cyclization rsc.org

Exploration of Asymmetric Synthetic Transformations

The synthesis of chiral molecules is of paramount importance in medicinal chemistry. Developing asymmetric methods for reactions involving this compound could provide access to enantiomerically pure heterocyclic products with potential biological activity.

Future efforts in this domain could involve:

Chiral Ligand Development: Designing and synthesizing new chiral ligands for metal catalysts to induce enantioselectivity in cyclization reactions.

Organocatalysis: Employing small organic molecules, such as proline derivatives, as catalysts. researchgate.net Organocatalysis represents a powerful, metal-free strategy for asymmetric synthesis and has been used to create chiral pyrans and thiopyrans. researchgate.net

Biocatalysis: Using enzymes to perform stereoselective transformations on this compound or its derivatives.

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better temperature control, improved scalability, and the ability to generate and use reactive intermediates in situ. sioc-journal.cnillinois.edu

The integration of this compound chemistry into flow systems could focus on:

Multi-step Continuous Synthesis: Developing telescoped flow processes where this compound is synthesized and then immediately used in a subsequent cyclization or multicomponent reaction without isolation of intermediates.

High-Throughput Optimization: Using automated flow reactors to rapidly screen reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal parameters for desired transformations.

Photo- and Electro-Flow Reactors: Combining flow chemistry with photochemistry or electrochemistry to enable novel and efficient synthetic routes that are often difficult to perform in batch reactors.

Table 2: Comparison of Batch vs. Flow Synthesis for this compound Reactions

Parameter Batch Chemistry Flow Chemistry
Scalability Difficult, requires re-optimization Straightforward, by extending run time
Safety Higher risk with exotherms/pressure Inherently safer, small reaction volume
Heat & Mass Transfer Often inefficient Highly efficient
Reaction Time Variable, includes setup/workup Defined by residence time, often faster
Process Control Manual or semi-automated Fully automated, precise control

Expanding the Scope of Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. nih.govmdpi.comnih.gov 2-Alkynylanilines are excellent substrates for MCRs.

Future research on this compound in MCRs could aim to:

Discover Novel MCRs: Design and discover new MCRs that incorporate this compound to rapidly generate libraries of complex heterocyclic compounds.

Asymmetric Multicomponent Reactions (AMCRs): Develop catalytic asymmetric versions of MCRs involving this aniline (B41778) derivative to produce chiral products with high atom economy. nih.gov

Post-MCR Modifications: Explore one-pot sequences where the product of an MCR involving this compound is immediately subjected to further transformations, adding another layer of molecular diversity.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new ones. The application of advanced spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states involved in the transformations of this compound.

Potential avenues for investigation include:

In Situ NMR and IR Spectroscopy: Monitoring reactions in real-time to identify and characterize reactive intermediates and to obtain kinetic data.

Operando Spectroscopy: Applying spectroscopic methods (e.g., Raman, X-ray absorption spectroscopy) to study the active state of a catalyst during the reaction.

Mass Spectrometry Techniques: Using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) to detect and identify short-lived intermediates in catalytic cycles.

Deeper Computational Exploration of Complex Reaction Landscapes

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting reactivity. rsc.orgsciepub.com For a molecule like this compound, computational studies can guide experimental work and rationalize observed outcomes.

Future computational research should focus on:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other high-level computational methods to map out the complete energy profiles for various catalytic cyclizations and multicomponent reactions. nih.govresearchgate.net This can help in understanding the factors that control selectivity.

Catalyst Design: Computationally screening potential new catalysts and ligands to predict their efficacy and selectivity before undertaking experimental synthesis, thereby accelerating the discovery process.

Exploring Reaction Dynamics: Moving beyond static transition state theory to employ molecular dynamics simulations to understand the role of solvent effects and dynamic trajectories on reaction outcomes.

Q & A

Q. What are the established synthetic routes for 4-Methyl-2-(phenylethynyl)aniline, and how can reaction yields be optimized?

The synthesis typically involves catalytic coupling reactions, such as the Sonogashira coupling, which pairs halogenated aniline derivatives with terminal alkynes (e.g., phenylacetylene) using palladium/copper catalysts. Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in amine bases (e.g., triethylamine) .
  • Solvent optimization : Dimethylformamide (DMF) or tetrahydrofuran (THF) under inert conditions .
  • Scalability : Continuous flow reactors improve efficiency and yield by maintaining precise temperature and mixing control . Yield optimization requires monitoring reaction time (typically 12–24 hrs) and purification via column chromatography or recrystallization.

Q. How does the electronic structure of this compound influence its reactivity in substitution reactions?

The electron-rich aniline moiety and electron-withdrawing ethynyl group create a polarized structure, directing electrophilic substitution to the para position of the aniline ring. For example:

  • Nitration : Concentrated HNO₃/H₂SO₄ yields 4-nitro derivatives, with regioselectivity confirmed by NMR .
  • Halogenation : Bromine in acetic acid selectively substitutes the para position, forming 4-bromo-2-(phenylethynyl)aniline . Computational studies (DFT) can predict reactivity patterns by analyzing frontier molecular orbitals .

Advanced Research Questions

Q. What mechanistic challenges arise in cyclization reactions involving this compound, and how can they be addressed?

Cyclization to form indoles or benzofurans is hindered by the low acidity of the aniline NH₂ group, which limits proton abstraction during catalytic cycles. Solutions include:

  • Protection strategies : Tosylation (using TosCl) of the amine enhances acidity, enabling Rh(III)- or Cu(I)-catalyzed cyclization (e.g., forming N-tosylindoles in >90% yield) .
  • Catalyst tuning : Rhodium complexes with hexafluoroisopropanol (HFIP) as a co-solvent improve regioselectivity in aerobic conditions .
  • Radical pathways : K₂S₂O₈-mediated radical cyclization fails for unprotected anilines but succeeds with selenoanisole derivatives, suggesting alternative mechanisms .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced anticancer activity?

SAR studies on MCF-7 breast cancer cells reveal:

  • Substituent effects : Electron-donating groups (e.g., -OCH₃) at the para position of the phenyl ring increase cytotoxicity (IC₅₀ < 10 µM) .
  • Alkyne modification : Replacing phenyl with heteroaryl groups (e.g., pyridinyl) enhances solubility and target affinity . Methodological steps include:
  • In vitro assays : MTT viability tests combined with apoptosis markers (e.g., caspase-3 activation).
  • Molecular docking : Screening against kinases (e.g., EGFR) to identify binding motifs .

Q. What role does this compound play in materials science, particularly in spin-crossover complexes?

Derivatives like N-(2'-pyridylmethylene)-4-(phenylethynyl)aniline (PM-PEA) act as ligands in iron(II) complexes, exhibiting temperature-dependent spin crossover (SCO) behavior:

  • Magnetic properties : High-spin to low-spin transitions occur at ~350 K, monitored by SQUID magnetometry .
  • Structural insights : X-ray crystallography shows ligand geometry distortion drives SCO, with tert-butyl substituents stabilizing the high-spin state . Applications include molecular switches and memory devices.

Data Contradictions and Resolution

Q. Why do some studies report successful cyclization of this compound derivatives while others observe no reaction?

Discrepancies arise from substrate protection and catalyst choice:

  • Unprotected anilines : Fail in radical cyclization due to NH₂ group interference .
  • Tosylated analogs : React efficiently under Rh(III) catalysis . Resolution requires pre-functionalization (e.g., tosylation) and validating reaction conditions with control experiments.

Methodological Recommendations

  • Characterization : Use HRMS and ¹H/¹³C NMR to confirm regiochemistry in substitution reactions .
  • Biological assays : Pair cytotoxicity studies with pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) .
  • Computational tools : Employ Gaussian or ORCA for DFT calculations to predict reactive sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.